5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Overview
Description
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde is an organic compound characterized by the presence of two formyl groups and a bromine atom attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It has been used in the synthesis of various complex compounds, suggesting that its targets could be diverse depending on the context .
Mode of Action
The compound, also known as 5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde, interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of dinuclear clathrochelate complexes, where it reacts with zinc(II) triflate or cobalt(II) nitrate and arylboronic acids . It has also been used to synthesize graphene oxide-based hybrid ligands .
Biochemical Pathways
Its role in the synthesis of complex compounds suggests that it could influence a variety of biochemical pathways, depending on the context .
Result of Action
Its use in the synthesis of complex compounds suggests that it could have diverse effects depending on the context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diformyl-4-bromophenol typically involves the bromination of phenol followed by formylation. One common method includes reacting 4-bromophenol with hexamethylenetetramine and trifluoroacetic acid at elevated temperatures. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,6-diformyl-4-bromophenol are not extensively documented, the general approach involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions using arylboronic acids are frequently employed.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and ligands for metal complexes.
Biology: The compound is explored for its potential in developing chemosensors for detecting metal ions.
Medicine: Research is ongoing to investigate its role in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
- 2,6-Diformyl-4-methylphenol
- 2,6-Diformyl-4-tert-butylphenol
- 2,4,6-Tribromophenol
Comparison: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde is unique due to the presence of both formyl and bromine groups, which confer distinct reactivity and applications compared to its analogs. For instance, 2,6-diformyl-4-methylphenol lacks the bromine atom, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFPZMUTXRLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413943 | |
Record name | 2,6-Diformyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109517-99-9 | |
Record name | 2,6-Diformyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-diformyl-4-bromophenol participate in the synthesis of macrocyclic structures?
A: 2,6-diformyl-4-bromophenol acts as a key building block in the synthesis of macrocyclic ligands. [, ] It reacts with diamines, such as 1,3-diaminopropane, in condensation reactions facilitated by metal ions like copper(II). These reactions result in the formation of macrocyclic structures incorporating the phenolic and formyl groups of 2,6-diformyl-4-bromophenol. []
Q2: What is the crystal structure of 2,6-diformyl-4-bromophenol like?
A: In the crystal structure of 2,6-diformyl-4-bromophenol (molecular formula C8H5BrO3), two molecules interact via C—H⋯Br hydrogen bonds around inversion centers. The structure also exhibits intra- and intermolecular hydrogen bonding between hydroxyl and aldehyde oxygen atoms. []
Q3: What type of complex is formed when 2,6-diformyl-4-bromophenol reacts with 1,3-diaminopropane and copper(II) ions?
A: The reaction yields a dinuclear copper(II) complex with a macrocyclic ligand. This ligand, formed by the condensation of 2,6-diformyl-4-bromophenol and 1,3-diaminopropane, features an approximately planar structure with two propene groups. Each copper atom in the complex is coordinated to the macrocycle through two phenolate oxygen atoms, resulting in a distorted square pyramidal coordination geometry and a Cu⋯Cu distance of 3.109 (2) Å. []
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